molecular formula C14H17NO2S B2543183 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione CAS No. 338953-60-9

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

Cat. No.: B2543183
CAS No.: 338953-60-9
M. Wt: 263.36
InChI Key: LBWIYTPSBIWZRS-UHFFFAOYSA-N
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Description

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Stereochemistry

    • A study by Szawkało et al. (2015) in the Journal of Molecular Structure focused on synthesizing new N-aryl-substituted thiomorpholine-3,5-diones and establishing their crystal structures through X-ray crystallography. They detected stable diastereomers at room temperature for certain derivatives and studied the dynamic stereochemistry of these compounds (Szawkało et al., 2015).
  • Crystal Structure and Synthesis of Derivatives

    • Research by Mawad et al. (2010) in Helvetica Chimica Acta described the synthesis of various thiomorpholine derivatives and their crystal structures. The study highlighted the challenges in preparing certain S-containing morpholine derivatives and reported on the different products formed (Mawad et al., 2010).
  • Cycloaddition Reactions for Derivative Synthesis

    • In 2020, Xie et al. reported in Synthetic Communications on a base-mediated [3 + 3] cycloaddition reaction to form thiomorpholin-3-one derivatives, illustrating a method to efficiently access these compounds for further applications (Xie et al., 2020).
  • Antimicrobial Activity of Derivatives

    • A study by Kardile and Kalyane in the International Journal of Applied Biology and Pharmaceutical Technology (2010) explored the synthesis of thiomorpholine derivatives and their potential antimicrobial activities. This research highlighted the application of thiomorpholine derivatives in developing new bioactive molecules (Kardile & Kalyane, 2010).
  • Synthesis Methods and Application in Electrochromic Devices

    • Cho et al. (2015) in Polymer Chemistry presented novel electron acceptors derived from thiomorpholine diones for electrochromic applications. Their work underscores the utility of these compounds in the development of conjugated polymers for specific electronic applications (Cho et al., 2015).
  • Application in Analysis of Vitamin D3

    • Higashi et al. (2003) demonstrated the use of a derivative of 1,2,4-triazoline-3,5-dione in the analysis of 25-hydroxyvitamin D3 in human plasma. This work, published in Analytical Sciences, shows the application of thiomorpholine derivatives in enhancing the sensitivity of mass spectrometry analyses (Higashi et al., 2003).

Properties

IUPAC Name

4-(2,6-diethylphenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-18-9-13(15)17/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWIYTPSBIWZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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